1-Cyanoallyl acetate
Overview
Description
1-Cyanoallyl acetate, also known as 1-cyanoprop-2-en-1-yl acetate, is a chemical compound with the molecular formula C6H7NO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are currently unknown
Biochemical Pathways
It is known that acetyl-coa, a related compound, plays a crucial role in many biochemical pathways, including the acetyl coa pathway . This pathway is ancient and is involved in the fixation of CO2
Result of Action
It has been found to be non-mutagenic in bacteria according to the oecd 471 ames test This suggests that it does not cause genetic mutations in these organisms
Biochemical Analysis
Biochemical Properties
1-Cyanoallyl acetate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the acetate ester to produce 1-cyanoallyl alcohol . Additionally, the cyano group can participate in nucleophilic addition reactions, interacting with enzymes that catalyze such processes. These interactions are crucial for the compound’s role in biochemical pathways, enabling the synthesis of diverse bioactive molecules.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can affect various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the cyano group to active sites of enzymes, leading to enzyme inhibition or activation . This binding can alter the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Additionally, the acetate ester can undergo hydrolysis, releasing acetic acid and 1-cyanoallyl alcohol, which can further participate in various biochemical reactions. These molecular interactions are essential for the compound’s biological activity and its role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong acids or bases . Over time, this degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to influence cell viability and proliferation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used safely in various experimental settings . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies. Threshold effects have also been observed, where certain biological responses are only triggered at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and cytochrome P450 oxidases These enzymes facilitate the conversion of this compound into various metabolites, including 1-cyanoallyl alcohol and acetic acid These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of other metabolites within the cell
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles For instance, the presence of a cyano group can facilitate its targeting to the mitochondria, where it can participate in metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanoallyl acetate can be synthesized through the radical addition of benzaldehyde to allyl acetate under the initiation of tert-butylperoxy-2-ethylhexanoate and tert-butyl peroxybenzoate. This reaction is conducted under solvent-free and metal-free conditions, making it an environmentally friendly process .
Industrial Production Methods: The industrial production of this compound typically involves the acylation of allyl acetate with acrolein cyanohydrin. This method is favored due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanoallyl acetate undergoes various chemical reactions, including:
Radical Addition: The compound reacts with benzaldehyde to form new carbonyl-containing compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions:
Radical Addition: Tert-butylperoxy-2-ethylhexanoate and tert-butyl peroxybenzoate are commonly used initiators.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Major Products Formed:
Scientific Research Applications
1-Cyanoallyl acetate has several scientific research applications:
Comparison with Similar Compounds
1-Cyano-2-propenyl acetate: Similar in structure but differs in the position of the cyano group.
Acrolein cyanohydrin acetate: Shares the cyano and acetate functional groups but has a different carbon skeleton.
Uniqueness: 1-Cyanoallyl acetate is unique due to its ability to undergo radical addition reactions under mild conditions, making it a valuable intermediate in organic synthesis. Its versatility in forming various derivatives with potential biological activities further distinguishes it from similar compounds .
Properties
IUPAC Name |
1-cyanoprop-2-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-6(4-7)9-5(2)8/h3,6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLEOUIWVWVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015438 | |
Record name | 1-Cyanoallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15667-63-7 | |
Record name | Acrolein cyanohydrin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15667-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015667637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15667-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butenenitrile, 2-(acetyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyanoallyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801015438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyanoallyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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